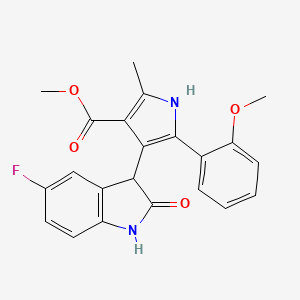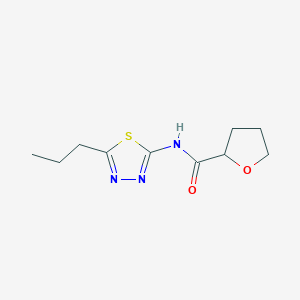![molecular formula C21H26N2O4S B11165809 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-tert-butylbenzamide](/img/structure/B11165809.png)
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a phenylmethanesulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE can be achieved through the Ritter reaction, which involves the reaction of nitriles with tertiary alcohols in the presence of a strong acid. A mild and efficient method utilizes a sulfated polyborate catalyst under solvent-free conditions. This method offers advantages such as short reaction time, high yields, and easy work-up .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and cost-effective methods. The Ritter reaction, catalyzed by various acids and supported catalysts, is commonly employed. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenylmethanesulfonyl groups can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, trifluoromethane sulfonic acid, and various supported catalysts. Reaction conditions typically involve moderate to high temperatures and solvent-free environments to enhance reaction efficiency and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-benzothiazolesulfenamide
- N-tert-butyl-2-(substituted benzamido)phenylcarbamate
- N-tert-butyl amides
Uniqueness
N-TERT-BUTYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers advantages such as higher stability, specific reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)-N-tert-butylbenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-21(2,3)23-20(25)17-11-7-8-12-18(17)22-19(24)13-14-28(26,27)15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
RODPORRHBIUDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylcarbonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11165726.png)
![3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B11165733.png)
![3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11165736.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11165745.png)
![4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B11165749.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan](/img/structure/B11165754.png)
![2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B11165762.png)
![7-[(2,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11165773.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11165774.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165790.png)
![4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165801.png)


